molecular formula C23H21N3O3S2 B11049070 2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine

2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine

Cat. No.: B11049070
M. Wt: 451.6 g/mol
InChI Key: YXSPLQMTGWAXKU-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]thiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE typically involves multiple steps. One common method starts with the preparation of dibenzo[b,f][1,4]thiazepin-11-one, which is then reacted with various reagents to introduce the morpholinosulfonyl and phenylamine groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its morpholinosulfonyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

8-morpholin-4-ylsulfonyl-N-phenylbenzo[b][1,4]benzothiazepin-6-amine

InChI

InChI=1S/C23H21N3O3S2/c27-31(28,26-12-14-29-15-13-26)18-10-11-21-19(16-18)23(24-17-6-2-1-3-7-17)25-20-8-4-5-9-22(20)30-21/h1-11,16H,12-15H2,(H,24,25)

InChI Key

YXSPLQMTGWAXKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N=C3NC5=CC=CC=C5

Origin of Product

United States

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